3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid
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Overview
Description
3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with 4-methylpiperazine. One common method involves the use of thionyl chloride (SOCl2) to convert pyrazine-2-carboxylic acid into its corresponding acyl chloride, which then reacts with 4-methylpiperazine to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are commonly used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyrazine ring.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) . The compound may also interact with enzymes and receptors involved in pain and inflammation pathways, contributing to its analgesic properties .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazin-1-yl)pyrazine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
N-(4-Methylpiperazin-1-yl)pyrazine-2-carboxamide: Another derivative with an amide group.
4-Methylpiperazin-1-yl)pyrazine-2-carboxylate: An ester derivative of the compound.
Uniqueness
3-(4-Methylpiperazin-1-yl)pyrazine-2-carboxylic acid is unique due to its specific combination of a pyrazine ring and a piperazine moiety, which imparts distinct biological activities. Its carboxylic acid group allows for further chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H14N4O2 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N4O2/c1-13-4-6-14(7-5-13)9-8(10(15)16)11-2-3-12-9/h2-3H,4-7H2,1H3,(H,15,16) |
InChI Key |
VTLDPXCRELNGJC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CN=C2C(=O)O |
Origin of Product |
United States |
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